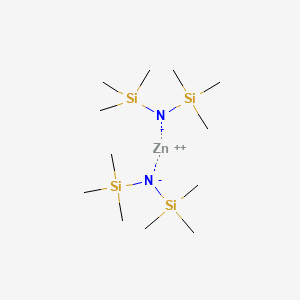
Zinc, bis(hexamethyldisilylamide)
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Thin Film and Nanoparticle Synthesis : Zinc bis(hexamethyldisilylamide) is employed in the synthesis of thin films and nanoparticles. For instance, it's used in the growth of transparent conducting oxide Zn-In-Sn-O (ZITO) thin films, which demonstrate high conductivity and optical transparency. These films are beneficial in the fabrication of polymer light-emitting diodes (J. Ni et al., 2005). Additionally, it serves as a precursor for zinc oxide nanoparticles production, which are notable for their hexagonal zincite structure and quantum size effect (M. Salavati‐Niasari, F. Davar, & M. Mazaheri, 2008).
Chemical Vapor Deposition (CVD) : In chemical vapor deposition, Zinc bis(hexamethyldisilylamide) is utilized to create carbon-free ZnO films on Si(100). These films exhibit a high degree of orientation and clean decomposition of the precursor (L. Saraf et al., 2007).
Molecular Imaging and Sensor Development : Zinc bis(hexamethyldisilylamide) is instrumental in the development of molecular probes for imaging cell death. The complexes selectively target dead and dying mammalian cells, making them suitable for preclinical molecular imaging applications (A. Plaunt, K. M. Harmatys, W. Wolter, M. Suckow, & B. D. Smith, 2014).
Electronic Devices : The compound finds applications in the development of electronic devices, particularly in the creation of electroluminescent materials for organic light-emitting diodes (LEDs). The structural and electronic characteristics of these materials are crucial for their performance in LEDs (G. Yu, Shiwei Yin, Yunqi Liu, Z. Shuai, & Daoben Zhu, 2003).
Catalysis : Zinc bis(hexamethyldisilylamide) is also involved in catalytic processes. For example, its derivatives are used in hydrosilylation reactions, showcasing its utility in organometallic chemistry and catalysis (Marcel Kahnes, H. Görls, L. González, & M. Westerhausen, 2010).
Barrier and Sensor Applications : It's used as a precursor in plasma-enhanced atomic layer deposition for zinc oxide layers. These layers are significant for gas barrier and sensor applications, demonstrating its versatility in material science and engineering (L. Mai et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
zinc;bis(trimethylsilyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H18NSi2.Zn/c2*1-8(2,3)7-9(4,5)6;/h2*1-6H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCUYQBZUVUONI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36N2Si4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc, bis(hexamethyldisilylamide) | |
CAS RN |
3999-27-7, 14760-26-0 | |
| Record name | Zinc, bis(hexamethyldisilylamide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003999277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc bis[bis(trimethylsilyl)amide] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-YL)sulfanyl]-N-(1,3-thiazol-2-YL)benzamide](/img/structure/B1597257.png)

![2,4-Dimethylbenzo[h]quinoline](/img/structure/B1597259.png)



![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-](/img/structure/B1597270.png)


![1-Phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene](/img/structure/B1597273.png)
